Differential NCI-60 Growth Inhibition Fingerprint: Benzyl/Ethyl Dual-Piperazine Substitution vs. Methyl/Phenyl Analogs
The piperazinylpyrimidine series reported by Shallal & Russu (2011) demonstrated that the identity of N-substituents on both piperazine rings governs tumor-type selectivity. Although the precise GI50 values for CAS 587000-88-2 require direct lookup in the primary source, the patent and publication data framework explicitly links the benzyl/ethyl substitution pattern to selectivity profiles that are distinct from analogs such as the 4-(4-methylpiperazin-1-yl)-6-(4-phenylpiperazin-1-yl) derivatives, which exhibited different cell line preference vectors [1][2]. Procurement decisions for cell-based screening campaigns should therefore be guided by the specific substitution pattern rather than by class-level assumptions.
| Evidence Dimension | Differential growth inhibition (GI50) across NCI-60 tumor cell lines |
|---|---|
| Target Compound Data | Specific GI50 values for CAS 587000-88-2 are embedded in the compound library screened in the 2011 EJMC study; precise values must be extracted from the full text or supplementary data. |
| Comparator Or Baseline | Analogs with alternate N-substituents (e.g., 4-methylpiperazine, 4-phenylpiperazine, unsubstituted piperazine) tested in the same NCI-60 panel. |
| Quantified Difference | SAR trends in the series show that N-benzyl substitution confers enhanced activity in select breast and CNS cancer lines relative to N-methyl or N-phenyl analogs; exact fold-differences are compound-specific and must be verified from primary data tables. |
| Conditions | NCI-60 human tumor cell line panel, 48 h continuous exposure, sulforhodamine B (SRB) protein assay endpoint. |
Why This Matters
For laboratories initiating a tumor cell line profiling campaign, selecting the benzyl/ethyl-substituted compound rather than an under-characterized analog ensures alignment with published SAR data and increases the likelihood of reproducing cell-line-selective activity.
- [1] Shallal, H. M.; Russu, W. A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 2011, 46, 2043–2057. View Source
- [2] Shallal, H. M.; Russu, W. A. Piperazinylpyrimidine analogues as protein kinase inhibitors. US Patent Application Publication US2012/0028946 A1, 2012. View Source
